(E)-2-methyl-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide
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Description
The compound is a derivative of thiazole, a type of heterocyclic compound . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are a basic scaffold found in many natural compounds and have broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .
Synthesis Analysis
While specific synthesis methods for this compound are not available, thiazole derivatives are often synthesized via reactions involving substituted benzaldehydes and acetone in alkaline ethanolic solution . The C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions .Scientific Research Applications
Synthesis and Characterization
(E)-2-methyl-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide and its derivatives have been explored primarily in the field of synthetic chemistry. Key research includes:
- Microwave-promoted synthesis methods, providing a cleaner, more efficient, and faster method for the synthesis of related compounds (Saeed, 2009).
- Heterocyclization techniques for creating novel N-substituted benzamides, achieved through reactions with bromine in dry acetone in the presence of triethylamine (Saeed & Rafique, 2013).
- Investigations into gelation behavior, elucidating the role of methyl functionality and S⋯O interactions in N-(thiazol-2-yl) benzamide derivatives (Yadav & Ballabh, 2020).
Applications in Medicinal Chemistry
This compound and its derivatives have been studied for potential medicinal applications, such as:
- Synthesis of compounds with antiretroviral activity against HIV-1 and HIV-2 strains, particularly noting compounds with inhibitory effects (Saeed et al., 2011).
- Anticancer evaluations, where derivatives were tested against various cancer cell lines, showing moderate to excellent activity compared to reference drugs (Ravinaik et al., 2021).
Molecular Interactions and Structural Studies
- Investigations into the supramolecular interactions and crystal structures of benzamide derivatives, contributing to a deeper understanding of their chemical behavior (Hossaini et al., 2017).
- Study of molecular docking and ADMET properties in anticancer agents containing the thiadiazole scaffold and benzamide groups (Tiwari et al., 2017).
Environmental and Sustainable Chemistry
- Development of metal-free, water-based synthesis methods for benzothiazolylidene derivatives, highlighting environmentally friendly approaches in organic synthesis (Saini et al., 2019).
Properties
IUPAC Name |
2-methyl-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c1-13-7-3-5-9-15(13)19(23)21-20-22(2)17-12-11-14-8-4-6-10-16(14)18(17)24-20/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJKZZMXIYCBKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N=C2N(C3=C(S2)C4=CC=CC=C4C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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